1-Allyl-2-methyl-1H-imidazole
Overview
Description
1-Allyl-2-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features an allyl group at the first position and a methyl group at the second position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of allylamine with methylglyoxal in the presence of an acid catalyst can yield this compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Allyl-2-methyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-allyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s functional groups can interact with enzymes and receptors, modulating their activity. These interactions are crucial for its biological and chemical effects .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the allyl group.
2-Methylimidazole: Similar but with the methyl group at a different position.
1-Allylimidazole: Similar but lacks the methyl group.
Uniqueness: 1-Allyl-2-methyl-1H-imidazole is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns not observed in other imidazole derivatives .
Biological Activity
1-Allyl-2-methyl-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound features an imidazole ring with an allyl and a methyl group, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity:
- Oxidation : Converts it into imidazole N-oxides.
- Reduction : Forms dihydroimidazole derivatives.
- Substitution : Introduces different functional groups onto the imidazole ring.
The mechanism of action primarily involves the interaction of the imidazole ring with metal ions and enzymes, modulating their activity. This interaction can influence various biochemical pathways, making it a potential candidate for therapeutic applications .
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
- The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Properties
- Research indicates that this compound can inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have demonstrated its potential to target cancer stem cells, which are often resistant to conventional therapies .
3. Enzyme Inhibition
- The compound acts as a competitive inhibitor for certain enzymes, affecting their catalytic activity. This property is particularly relevant in drug development for diseases where enzyme modulation is beneficial.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Study 2 : In another investigation focused on antimicrobial properties, derivatives of this compound were tested against multi-drug resistant bacterial strains. Results showed that certain modifications enhanced its efficacy, suggesting a structure-activity relationship that could guide future drug design.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with other imidazole derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
1-Methylimidazole | Lacks allyl group | Moderate antimicrobial activity |
2-Methylimidazole | Methyl group at different position | Antifungal properties |
1-Allylimidazole | Lacks methyl group | Limited anticancer activity |
This compound | Unique combination of allyl and methyl groups | Strong antimicrobial and anticancer properties |
This table illustrates how the presence of both allyl and methyl groups in this compound contributes to its distinct biological activities compared to other imidazole derivatives.
Properties
IUPAC Name |
2-methyl-1-prop-2-enylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-5-9-6-4-8-7(9)2/h3-4,6H,1,5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILEBXRIVKHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157190 | |
Record name | 1-Allyl-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13173-22-3 | |
Record name | 2-Methyl-1-(2-propen-1-yl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13173-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-2-methyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013173223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Allyl-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-allyl-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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